(4S)-4-(2-Cyclopropyl-vinyl)-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
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Overview
Description
DPC-082 is a potent reverse transcriptase inhibitor. It exhibits low-nanomolar potency toward wild-type virus, L100I and K103N single-mutation variants, and multiple amino acid-substituted HIV type 1 mutants . This compound is primarily used in scientific research for its effectiveness against various strains of HIV-1.
Preparation Methods
The synthesis of DPC-082 involves several steps. One of the methods includes the reduction of specific precursors using lithium aluminum hydride . The industrial production methods for DPC-082 are not widely documented, but it typically involves standard organic synthesis techniques under controlled conditions to ensure purity and efficacy.
Chemical Reactions Analysis
DPC-082 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DPC-082 is widely used in scientific research due to its potent inhibitory effects on reverse transcriptase. Its applications include:
Chemistry: Used as a model compound to study the mechanisms of reverse transcriptase inhibition.
Biology: Employed in studies to understand the interactions between reverse transcriptase inhibitors and HIV-1.
Medicine: Investigated for its potential use in developing new treatments for HIV-1.
Industry: Utilized in the development of new antiviral drugs
Mechanism of Action
DPC-082 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to the enzyme and prevents it from converting viral RNA into DNA, thereby blocking the replication process . The molecular targets involved include the reverse transcriptase enzyme and various pathways associated with viral replication.
Comparison with Similar Compounds
DPC-082 is unique due to its low-nanomolar potency and effectiveness against multiple HIV-1 mutants. Similar compounds include:
DPC-083: Another reverse transcriptase inhibitor with similar properties.
Efavirenz: A widely used reverse transcriptase inhibitor with a different chemical structure.
Nevirapine: Another reverse transcriptase inhibitor used in the treatment of HIV-1.
DPC-082 stands out due to its broad-spectrum activity and effectiveness against resistant strains of HIV-1.
Properties
CAS No. |
214287-98-6 |
---|---|
Molecular Formula |
C14H11F5N2O |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
(4S)-4-[(E)-2-cyclopropylethenyl]-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-7H,1-2H2,(H2,20,21,22)/b6-5+/t13-/m0/s1 |
InChI Key |
JUCDJPCFPITYRP-GFUIURDCSA-N |
Isomeric SMILES |
C1CC1/C=C/[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
Canonical SMILES |
C1CC1C=CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPC-082; DPC082; DPC 082 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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